An In-depth Technical Guide to 2-Ethoxybenzaldehyde
An In-depth Technical Guide to 2-Ethoxybenzaldehyde
An Overview for Researchers and Drug Development Professionals
2-Ethoxybenzaldehyde, also known as o-ethoxybenzaldehyde or salicylaldehyde (B1680747) ethyl ether, is an aromatic aldehyde with significant applications in various fields of chemical synthesis.[1] Its molecular structure, featuring an ethoxy group ortho to a formyl group on a benzene (B151609) ring, makes it a versatile intermediate and building block. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and development.
Core Properties and Identification
2-Ethoxybenzaldehyde is typically a clear yellow to purple liquid.[1] Its fundamental identifiers and physical characteristics are crucial for its application in controlled laboratory and industrial settings.
Table 1: Chemical and Physical Properties of 2-Ethoxybenzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 613-69-4 | [2][3][4] |
| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 150.17 g/mol | [2][4] |
| EC Number | 210-349-2 | [2] |
| MDL Number | MFCD00003316 | [1][3] |
| Appearance | Clear yellow to purple liquid | [1] |
| Boiling Point | 136-138 °C at 24 mmHg; 248 °C at 760 mmHg | [5][6][7] |
| Density | 1.074 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.543 | [6][7] |
| Melting Point | 21.0 °C | [5] |
| Solubility | Soluble in water (851.7 mg/L at 25 °C, est.) | [5] |
| InChI Key | DUVJMSPTZMCSTQ-UHFFFAOYSA-N | [2] |
| SMILES | CCOC1=CC=CC=C1C=O | [2] |
Synthesis Protocols
The synthesis of 2-ethoxybenzaldehyde can be achieved through various methods. Below are detailed protocols derived from established chemical literature and patents.
Protocol 1: Oxidation of o-Ethoxybenzyl Alcohol
This protocol describes a direct oxidation method to produce 2-ethoxybenzaldehyde.
Experimental Procedure:
-
Combine o-ethoxybenzyl alcohol (100 mg, 0.818 mmol), a palladium catalyst (SS-Pd, 918 mg, containing 0.04 mmol Pd), and 3 ml of toluene (B28343) in a reaction vessel.[6]
-
Purge the reaction mixture with molecular oxygen.[6]
-
Heat the mixture to 110 °C and stir for 5 hours.[6] Monitor the reaction's progress using thin-layer chromatography (TLC).[6]
-
Once the reaction is complete, cool the mixture to room temperature.[6]
-
Dilute the mixture with ethyl acetate (B1210297) and filter it through a cotton bed to remove the catalyst.[6]
-
Concentrate the organic layers by evaporation under reduced pressure.[6]
-
Purify the resulting crude product using silica (B1680970) gel column chromatography (60-120 mesh) with a 95:5 hexane/ethanol (B145695) eluent to yield 2-ethoxybenzaldehyde as a colorless liquid (96% yield).[6]
Protocol 2: Two-Step Synthesis from Salicylaldehyde
This method involves the protection of the hydroxyl group followed by etherification.[8][9]
Experimental Procedure: Step 1: Formation of Schiff Base Intermediate
-
Dissolve salicylaldehyde and an amine (e.g., aniline, n-butylamine) in a solvent such as ethanol or toluene.[8] The molar ratio of salicylaldehyde to amine to solvent can be approximately 1:1:16.25.[9]
-
Heat the solution to boiling and reflux for 12-14 hours.[8]
-
After the reaction, evaporate the solvent to dryness and recrystallize the product to obtain the Schiff base intermediate.[8]
Step 2: Etherification and Hydrolysis
-
Dissolve the intermediate product from Step 1, bromoethane, and an acid-acceptor (e.g., potassium carbonate, potassium tert-butoxide) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or toluene.[8]
-
Heat the mixture to 80 °C and allow it to react for 12 hours.[8]
-
After cooling, filter the reaction mixture.[8] The filtrate is then subjected to an acidic workup (e.g., with 2mol/mL HCl), followed by extraction with a solvent like ethyl acetate.[8]
-
Evaporate the solvent from the organic phase and purify the residue by column chromatography to yield 2-ethoxybenzaldehyde.[8]
Applications in Research and Drug Development
2-Ethoxybenzaldehyde is a valuable compound for chemical innovation.[1] Its applications span pharmaceuticals, agrochemicals, and the fragrance industry.[1]
-
Pharmaceutical and Agrochemical Synthesis : It serves as a key intermediate in the synthesis of more complex molecules for novel therapeutic agents and crop protection products.[1][10] The aldehyde functional group is highly versatile, allowing for its conversion into alcohols, carboxylic acids, and various heterocyclic systems that are common motifs in drug structures.[10]
-
Organic Synthesis : Researchers utilize 2-ethoxybenzaldehyde as a fundamental building block.[1] It has been specifically used to study 1,3-dipolar cycloaddition reactions, a class of reactions important for constructing five-membered heterocyclic rings.[6]
-
Fragrance Industry : The compound imparts a pleasant aroma, making it a useful ingredient in perfumes and other scented products.[1]
-
Precursor for Drug Candidates : While direct applications are proprietary, related structures like benzyloxybenzaldehyde derivatives have been designed and synthesized as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types.[11] This suggests that the substituted benzaldehyde (B42025) scaffold, including the 2-ethoxy variant, is a promising starting point for developing targeted cancer therapies.[11]
Safety and Handling
Proper handling of 2-ethoxybenzaldehyde is essential to ensure laboratory safety. The compound is classified as an irritant and requires specific precautions.
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Reference(s) |
| Pictogram | Warning | [2] |
| Signal Word | Warning | [12] |
| Hazard Statements | H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. | [2][12] |
| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/eye protection/face protection.P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403 + P233 : Store in a well-ventilated place. Keep container tightly closed. | [2][12] |
| Storage Class | 10 - Combustible liquids | |
| Flash Point | 92 °C (197.6 °F) - closed cup | [5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [12][13] |
| Special Handling | Air sensitive. Store under an inert atmosphere.[12][13] Use only outdoors or in a well-ventilated area.[13] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzaldehyde, 2-ethoxy- | C9H10O2 | CID 11950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aceschem.com [aceschem.com]
- 4. scbt.com [scbt.com]
- 5. 2-ethoxybenzaldehyde, 613-69-4 [thegoodscentscompany.com]
- 6. 2-Ethoxybenzaldehyde | 613-69-4 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]
- 9. CN103724171A - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
